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Technical Support Center: Concentrated Tris-EDTA (TE) Stocks

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Compound of Interest				
Compound Name:	EDTA Tris			
Cat. No.:	B3041845	Get Quote		

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the preparation of concentrated Tris-EDTA (TE) stock solutions.

Frequently Asked Questions (FAQs)

1. What is TE buffer and what are its components?

TE buffer is a commonly used buffer in molecular biology, particularly for storing DNA and RNA. [1][2][3] It consists of Tris (tris(hydroxymethyl)aminomethane), a buffering agent, and EDTA (ethylenediaminetetraacetic acid), a chelating agent that inactivates nucleases by sequestering divalent metal ions like Mg2+.[1][3][4] The typical working concentration is 10 mM Tris and 1 mM EDTA.[1][3]

2. Why is the pH of the TE buffer important?

The pH of the TE buffer is crucial for maintaining the stability of nucleic acids. A pH of 7.5 is generally better for RNA, while a pH of 8.0 is considered optimal for preserving DNA.[1] The buffering capacity of Tris is most effective around its pKa of 8.1 (at 25°C), which makes it ideal for these applications.[1]

3. Can I prepare a single concentrated stock of Tris-EDTA?



While it is possible, it is generally recommended to prepare separate concentrated stock solutions of Tris-HCl and EDTA and then mix them to the desired final concentration.[5][6] This approach allows for greater flexibility and helps to avoid potential precipitation issues, particularly with EDTA, which has poor solubility at neutral or acidic pH.[7][8]

4. How should I store concentrated TE buffer stocks?

Concentrated TE buffer stocks can be sterilized by autoclaving and stored at room temperature.[4][7][9][10]

Troubleshooting Guide Issue 1: EDTA will not dissolve.

Question: I'm trying to prepare a 0.5 M EDTA stock solution, but the powder won't dissolve in water. What am I doing wrong?

Answer: This is a very common issue. The dissolution of the disodium salt of EDTA is highly dependent on the pH of the solution.[7][8] It is poorly soluble in neutral or acidic water but will dissolve readily as the pH is adjusted to approximately 8.0.[4][7][8]

Solution:

- Add the EDTA powder to deionized water and stir vigorously with a magnetic stirrer. The solution will appear milky or cloudy.[7][8]
- Slowly add a concentrated sodium hydroxide (NaOH) solution dropwise while monitoring the pH with a pH meter.[4][8]
- As the pH of the solution approaches 8.0, the EDTA will completely dissolve, and the solution will become clear.[7][8][11] Be careful not to overshoot the target pH.[8]

Issue 2: The pH of my Tris buffer is incorrect after dilution.

Question: I prepared a 1 M Tris-HCl stock at pH 8.0, but when I dilute it to 10 mM, the pH is significantly lower. Why does this happen?



Answer: The pH of Tris buffers is known to be sensitive to temperature and concentration.[12] A change in concentration upon dilution can lead to a shift in the pH. It is always good practice to verify the pH of the final working solution after dilution.[1]

Solution:

- Prepare your concentrated Tris stock solution.
- Dilute the stock to the final working concentration.
- Check the pH of the final diluted solution and adjust if necessary with small amounts of HCl or NaOH.[1]

Issue 3: My TE buffer appears cloudy or has precipitates after autoclaving.

Question: I autoclaved my concentrated TE buffer, and now it looks cloudy. What caused this?

Answer: Cloudiness after autoclaving can be due to a few factors:

- Poor water quality: Using water with a high mineral content can lead to precipitation upon heating. Always use high-purity, deionized, or distilled water.[13]
- Incorrect pH: If the pH of the solution was not properly adjusted before autoclaving, some components might precipitate.
- Contamination: In rare cases, microbial contamination can cause cloudiness.

Solution:

- Ensure you are using high-purity water for your buffer preparation.[13]
- Double-check the pH of your solution before autoclaving.
- If contamination is suspected, filter the solution through a 0.22 μm filter before autoclaving.
 [8]



Issue 4: My DNA/RNA samples are degrading when stored in the TE buffer.

Question: I suspect my TE buffer is contaminated with nucleases, leading to sample degradation. How can I troubleshoot this?

Answer: Nuclease contamination is a serious issue that can compromise your experiments.

Solution:

- Use high-quality reagents: Ensure your Tris base, EDTA, and water are nuclease-free.
- Wear gloves: Always wear gloves when preparing and handling buffers to prevent contamination from your skin.
- Use dedicated glassware/plasticware: Use sterile, nuclease-free glassware and plasticware reserved for molecular biology applications.
- Sterilize your buffer: Autoclaving your final TE buffer solution is a critical step to inactivate most nucleases.[4][7] Alternatively, you can filter-sterilize the buffer through a 0.22 μm filter.
 [8]

Quantitative Data Summary

Parameter	1 M Tris-HCl Stock	0.5 M EDTA Stock	10x TE Buffer	1x TE Buffer
Tris Concentration	1 M	-	100 mM	10 mM
EDTA Concentration	-	0.5 M	10 mM	1 mM
Typical pH	7.5 or 8.0	8.0	7.5 or 8.0	7.5 or 8.0
Storage	Room Temperature	Room Temperature	Room Temperature	Room Temperature

Experimental Protocols



Protocol 1: Preparation of 1 M Tris-HCl (pH 8.0) Stock Solution (1 L)

Materials:

- Tris base (MW: 121.14 g/mol)
- Concentrated Hydrochloric Acid (HCI)
- Deionized water
- 1 L beaker or flask
- · Magnetic stirrer and stir bar
- pH meter

Procedure:

- Weigh out 121.14 g of Tris base and add it to a beaker containing approximately 800 mL of deionized water.[9][14]
- Place the beaker on a magnetic stirrer and stir until the Tris base is completely dissolved.[10]
- Calibrate your pH meter.
- Slowly add concentrated HCl to the solution while monitoring the pH. Continue adding HCl dropwise until the pH reaches 8.0.[10] Be cautious as the pH can change rapidly.[10]
- Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.[9][10]
- Sterilize the solution by autoclaving for 20 minutes at 15 psi on a liquid cycle.[10]
- Store at room temperature.[9][10]



Protocol 2: Preparation of 0.5 M EDTA (pH 8.0) Stock Solution (1 L)

Materials:

- Disodium EDTA dihydrate (MW: 372.24 g/mol)
- Sodium Hydroxide (NaOH) pellets or concentrated solution
- Deionized water
- 1 L beaker or flask
- · Magnetic stirrer and stir bar
- pH meter

Procedure:

- Weigh out 186.1 g of disodium EDTA dihydrate and add it to a beaker containing approximately 800 mL of deionized water.[7][8]
- Place the beaker on a magnetic stirrer and stir vigorously. The EDTA will not dissolve at this point.[7][8]
- Calibrate your pH meter.
- Slowly add NaOH pellets or a concentrated NaOH solution while continuously stirring and monitoring the pH.[4][8]
- As the pH approaches 8.0, the EDTA will begin to dissolve. Continue adding NaOH until the pH is stable at 8.0 and all the EDTA is in solution.[7][8] This may require approximately 20 grams of NaOH pellets.[7][8]
- Once the EDTA is fully dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.[7][8]
- Sterilize the solution by autoclaving for 20 minutes at 15 psi on a liquid cycle.[7][8]



• Store at room temperature.[4][7]

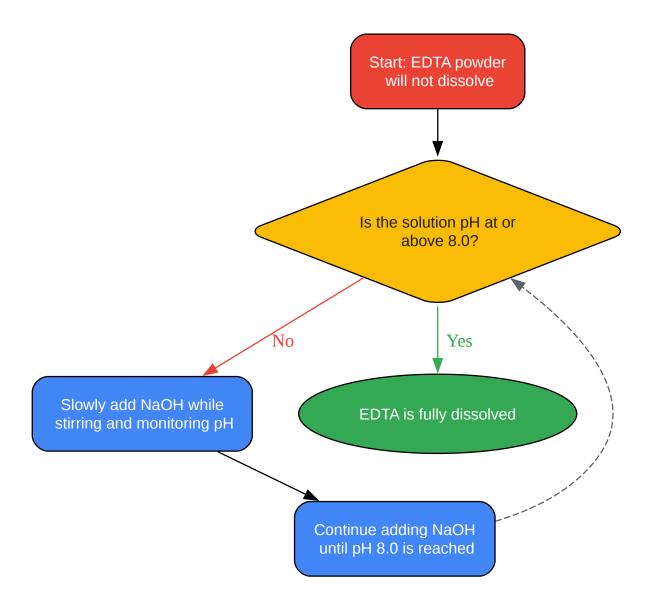
Visualizations



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Caption: Workflow for preparing concentrated Tris-HCl, EDTA, and final TE buffer stocks.





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Caption: Troubleshooting flowchart for dissolving EDTA.

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